4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
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Overview
Description
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a bromine atom, a fluorine atom, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action for 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
- 4-bromo-N-{4-[(5-propyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
Uniqueness
What sets 4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and fluorine atoms, along with the thiadiazole ring, provides unique chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H14BrFN4O3S2 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H14BrFN4O3S2/c1-2-15-21-22-17(27-15)23-28(25,26)12-6-4-11(5-7-12)20-16(24)13-8-3-10(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
UPTQTKVQWJHSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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